molecular formula C19H14ClN3O2S B2442447 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile CAS No. 1025130-03-3

2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

Cat. No. B2442447
M. Wt: 383.85
InChI Key: ZVBBDSNLEURMON-VBKFSLOCSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, also known as 4-Chloro-N-(2-methyl-4-quinolyl)-3-sulfamoyl-2-propenenitrile, is a compound with a wide range of scientific applications. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. Its molecular weight is 337.86 g/mol and its melting point is between 65-67 °C. 4-Chloro-N-(2-methyl-4-quinolyl)-3-sulfamoyl-2-propenenitrile has been used in various scientific research applications, such as biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Novel Drug Development and Biological Activities

Research on compounds related to 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile has focused on their biological activities and potential applications in medicinal chemistry. N-sulfonylamino azinones, a category that encompasses compounds with structural similarities to the specified chemical, have been extensively investigated for their diverse biological activities. These studies have identified that such compounds exhibit diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones have shown promise in the treatment of neurological disorders, including epilepsy and schizophrenia, highlighting the potential for compounds like 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile in novel drug development (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Impact and Toxicity Studies

The environmental impact of chlorophenols, which share a chlorophenyl component with the chemical , has been evaluated in various studies. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, with some conditions leading to moderate to high stability. These compounds have been found to have significant organoleptic effects, which underscores the importance of understanding the environmental behavior and potential toxicity of related compounds, including 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile (Krijgsheld & Gen, 1986).

Corrosion Inhibition

Quinoline derivatives, which include the quinolyl component of the compound in focus, have been identified as effective corrosion inhibitors. These derivatives form stable complexes with metal surfaces, which can significantly reduce corrosion. This property is particularly relevant in the context of protecting industrial equipment and infrastructure, suggesting that compounds like 2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile may also find applications in this area (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-13-10-19(17-4-2-3-5-18(17)23-13)22-12-16(11-21)26(24,25)15-8-6-14(20)7-9-15/h2-10,12H,1H3,(H,22,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBBDSNLEURMON-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

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